molecular formula C8H11N3O2 B13519745 Methyl 6-(ethylamino)pyrazine-2-carboxylate

Methyl 6-(ethylamino)pyrazine-2-carboxylate

Cat. No.: B13519745
M. Wt: 181.19 g/mol
InChI Key: LOOYTJHEIFNAJC-UHFFFAOYSA-N
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Description

Methyl 6-(ethylamino)pyrazine-2-carboxylate: is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound belongs to the pyrazine family, which is known for its aromatic heterocyclic structure containing nitrogen atoms. Pyrazine derivatives are widely studied for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(ethylamino)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with ethylamine and methylating agents. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with ethylamine to form 6-(ethylamino)pyrazine-2-carboxylic acid , which is then esterified using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(ethylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Methyl 6-(ethylamino)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(ethylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl pyrazine-2-carboxylate
  • Pyrazine-2-carboxylic acid
  • 2,3-pyrazinedicarboxylic acid
  • 3-aminopyrazine-2-carboxylic acid

Comparison: Methyl 6-(ethylamino)pyrazine-2-carboxylate is unique due to the presence of both an ethylamino group and a methyl ester group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 6-(ethylamino)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and mechanisms of action against various pathogens, especially Mycobacterium tuberculosis (Mtb).

Antimicrobial Properties

This compound has been evaluated for its antimycobacterial activity. It is structurally related to pyrazinamide (PZA), a critical first-line drug in tuberculosis treatment. PZA is converted into its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mtb. The compound's mechanism of action includes inhibiting the biosynthesis of coenzyme A, which is essential for mycobacterial survival.

Table 1: Antimycobacterial Activity of this compound

CompoundMIC (µg/mL)IC50 (µg/mL)Reference
This compound< 20.728
Pyrazinamide8>20

This table illustrates that this compound exhibits significantly lower MIC values compared to pyrazinamide, indicating enhanced potency against Mtb.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazine ring and the introduction of alkylamino groups can significantly affect biological activity. For instance, compounds with longer alkyl chains or additional functional groups showed improved antimycobacterial effects.

Table 2: SAR Insights for Pyrazine Derivatives

ModificationEffect on Activity
Addition of ethyl groupIncreased potency
Substitution on position 4 of pyrazineEnhanced binding affinity
Removal of carboxylic acid groupReduced activity

These findings suggest that both the size and nature of substituents on the pyrazine ring are crucial for maintaining biological activity.

The primary mechanism by which this compound exerts its antimicrobial effect is through the inhibition of coenzyme A biosynthesis. Recent studies have shown that this compound can induce targeted degradation of PanD, an enzyme involved in this pathway. This mechanism is akin to that employed by proteolysis-targeting chimeras (PROTACs), which selectively degrade specific proteins within cells.

Case Studies

  • In Vitro Efficacy Against Mtb : A study demonstrated that this compound displayed significant activity against various strains of Mtb, including drug-resistant variants. The compound was tested in a murine model and showed promising results in reducing bacterial load.
  • Cytotoxicity Assessments : Cytotoxicity studies were conducted using human embryonic kidney (HEK) cells. The compound exhibited low toxicity with an IC50 value significantly higher than its antimicrobial activity, indicating a favorable therapeutic index.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
This compoundHEK Cells>2000

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6-(ethylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-10-7-5-9-4-6(11-7)8(12)13-2/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

LOOYTJHEIFNAJC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CN=C1)C(=O)OC

Origin of Product

United States

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